

The Biological Effects of PSB-0777 Ammonium Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *PSB 0777 ammonium hydrate*

Cat. No.: *B15569339*

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Abstract

PSB-0777 ammonium hydrate is a potent and highly selective full agonist for the adenosine A₂A receptor (A₂AAR). This technical guide provides a comprehensive overview of the known biological effects of PSB-0777, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental applications. Due to its high selectivity and poor systemic absorption after oral administration, PSB-0777 is a valuable tool for investigating the peripheral and localized effects of A₂AAR activation, particularly in the context of inflammation and neurotransmission.

Core Pharmacological Profile

PSB-0777 is characterized by its high affinity and selectivity for the adenosine A₂A receptor. Its primary mechanism of action is to bind to and activate the A₂AAR, a G-protein coupled receptor (GPCR) that typically signals through the G_{αs} protein to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.

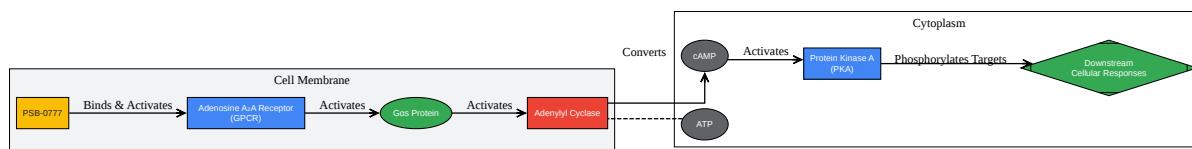
Receptor Binding Affinity and Potency

The binding affinity (K_i) and functional potency (EC₅₀) of PSB-0777 have been determined across different species and receptor subtypes, highlighting its selectivity for the A₂AAR.

Parameter	Species/System	Receptor Subtype	Value	Reference
Ki	Rat Brain Striatum	A ₂ A	44.4 nM	[1][2]
Ki	Human	A ₂ A	360 nM	[2][3]
Ki	Rat	A ₁	≥10,000 nM	[2]
Ki	Human	A ₁	541 nM	[2][3]
Ki	Human	A ₂ B	≥10,000 nM	[2]
Ki	Human	A ₃	≥10,000 nM	[2]
EC ₅₀	CHO-K1 Cells (Human A ₂ AAR)	A ₂ A	117 nM	[2]
Aggregation IC ₅₀	Human Platelets	-	23 μM	[4]

Signaling Pathway

Activation of the A₂A receptor by PSB-0777 initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cAMP. This increase in intracellular cAMP can lead to a variety of cellular responses depending on the cell type.



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Caption: A_{2A} Receptor Signaling Pathway Activated by PSB-0777.

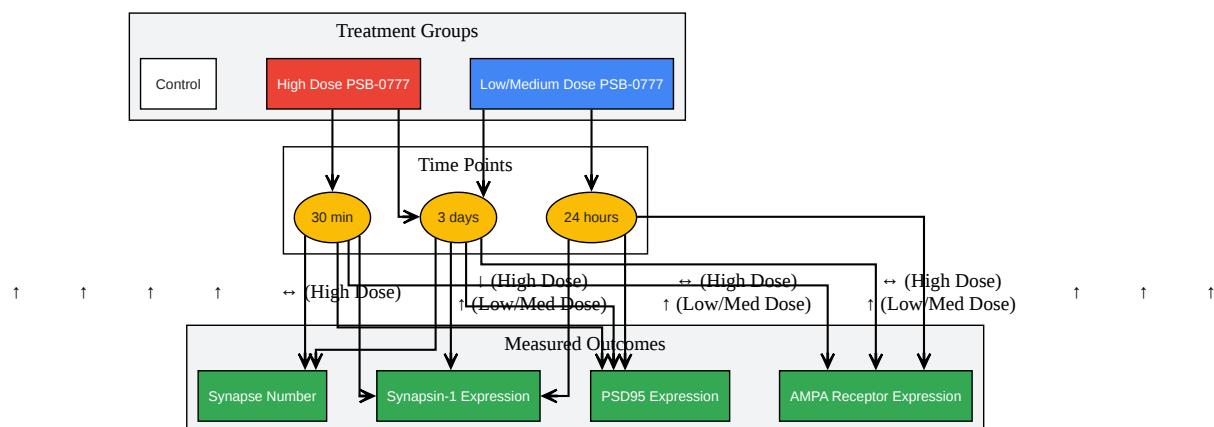
In Vitro Biological Effects

Modulation of Neuronal Synaptic Proteins

In primary cortical neurons from rats, PSB-0777 has been shown to modulate the expression of key synaptic proteins and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in a manner that is dependent on both the dose and the duration of exposure.[5][6][7]

- Acute High-Dose (30 min): A rapid and significant increase in the expression of Synapsin-1 (Syn-1), postsynaptic density protein 95 (PSD95), and AMPA receptors (GluR1 and GluR2 subunits) was observed. This was accompanied by an increase in the number of glutamatergic synapses.[6][7]
- Sub-acute and Long-Term Low to Medium-Dose (24h - 3 days): Sustained elevation in the expression of these synaptic proteins and receptors was noted.[6][7]
- Long-Term High-Dose (3 days): A decrease in Syn-1 expression was observed, and the increases in PSD95 and AMPA receptors were no longer sustained.[6][7]

These effects were blocked by the A_{2A} receptor antagonist ZM241385, confirming that the actions of PSB-0777 are mediated through the A_{2A} receptor.[6]



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